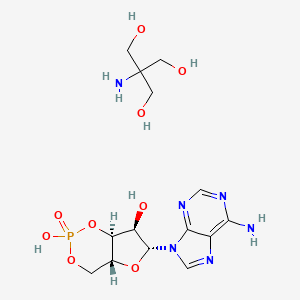
环状 AMP 三盐
描述
Cyclic AMP, also known as adenosine 3′,5′-cyclic monophosphate, is a naturally occurring activator of cyclic-AMP-dependent protein kinase (PKA). It is an important second messenger linked to neurotransmitter- or hormone-induced receptor stimulation. The cAMP/PKA signaling pathway has been shown to inhibit cell proliferation, induce differentiation, and lead to apoptosis .
Synthesis Analysis
Cyclic AMP is synthesized in response to a variety of stimuli. For instance, it has been found that a dietary saturated fatty acid, palmitate, can increase intracellular cAMP synthesis through the palmitoylation of soluble adenylyl cyclase in cardiomyocytes .
Chemical Reactions Analysis
Cyclic AMP has been found to induce reversible EPAC1 condensates that regulate histone transcription. This phenomenon depends on intrinsically disordered regions present at its amino-terminus and is independent of protein kinase A .
Physical and Chemical Properties Analysis
Cyclic AMP was converted to its phosphotriesters according to the classical approach of phosphate activation with a sulfonyl chloride, followed by esterification with an alcohol. The methyl, ethyl, propyl, butyl, and cetyl triesters were prepared, and some of their physical-chemical properties determined .
科学研究应用
环状 AMP 在生物系统中的结合和作用:研究探索了环状 AMP,包括其变体,如何与各种生物系统结合和相互作用。例如,研究了牛肾上腺提取物在不同缓冲系统中对环状 [3H] AMP 的结合,揭示了某些缓冲液,如 50 mM-Tris/HCl,可以增强结合亲和力和减少非特异性干扰 (Linkola, Fyhrquist, Weber, & Puutula, 1977)。另一项研究讨论了影响环状 [3H]AMP 与牛肾上腺皮质蛋白激酶结合的因素,强调了各种盐和蛋白质对这种结合的影响 (Døskeland, Ueland, & Haga, 1977)。
在酶促活动和激素反应中的作用:研究还集中在环状 AMP 在酶促活动和激素反应中的作用。例如,一项关于豚鼠脑中无细胞激素反应性腺苷酸环化酶的研究证明了神经激素如何刺激环状 AMP 积累 (Chasin, Mamrak, & Samaniego, 1974)。此外,研究了环状 AMP 对鳟鱼精子轴丝启动运动性的影响,强调了其在激活精子运动性中的关键作用 (Morisawa & Okuno, 1982)。
环状 AMP 磷酸二酯酶活性:已经对各种系统(例如大鼠肝脏质膜和人红细胞膜)中的环状 AMP 磷酸二酯酶活性进行了研究。这些研究探讨了不同生物学背景下环状 AMP 磷酸二酯酶活性的特征、调控和特异性 (Marchmont & Houslay, 1980; Suzuki, Terao, & Osawa, 1980)。
对电解质转运的影响:研究还调查了环状 AMP 在电解质转运中的作用。例如,关于胆汁盐对结肠电解质转运影响的研究表明,环状 AMP 可能介导胆汁盐诱导的分泌 (Binder, Filburn, & Volpe, 1975)。
对基因调控和蛋白质合成的影响:环状 AMP 对基因调控和蛋白质合成的影响一直是人们感兴趣的课题。研究表明,环状 AMP 如何影响细菌中各种酶和蛋白质的合成,例如大肠杆菌中 β-半乳糖苷酶合成的调控 (Perlman & Pastan, 1968)。
未来方向
Research into the ubiquitous cyclic nucleotide second messenger, cyclic AMP, has developed an understanding of how small signaling molecules can mediate the intracellular actions of a wide range of cell surface receptors for hormones, neurotransmitters, and growth factors, as well as sensory stimuli . Future research will likely continue to explore the roles and mechanisms of cyclic AMP in various biological processes.
作用机制
Target of Action
Cyclic AMP, also known as Adenosine 3’,5’-cyclic monophosphate tris salt, is a key second messenger in numerous signal transduction pathways . It primarily targets protein kinase A (PKA), exchange proteins directly activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) channels . These targets play crucial roles in various cellular functions, including cell growth, differentiation, gene transcription, and protein expression .
Mode of Action
Cyclic AMP exerts its action by binding to its targets and inducing conformational changes that activate these proteins . For instance, when cAMP binds to PKA, it activates the kinase, which then phosphorylates other proteins, leading to changes in their activity . This interaction between cAMP and its targets results in a cascade of intracellular events that regulate various cellular functions .
Biochemical Pathways
Cyclic AMP is involved in numerous biochemical pathways. It is synthesized intracellularly following activation of G-protein-coupled receptors (GPCRs) by physiological stimuli . This process translates extracellular signals into intracellular responses . The cAMP signaling pathway is highly compartmentalized, both spatially and temporally, in cells, leading to specific and localized responses .
Pharmacokinetics
The pharmacokinetics of cAMP involve its synthesis by adenylyl cyclases and its degradation by phosphodiesterases . These enzymes control the intracellular levels of cAMP, thereby regulating its bioavailability . The balance between the activities of these two enzyme families determines the cellular concentration of cAMP .
Result of Action
The action of cAMP results in a multitude of cellular responses. In the heart, for example, cAMP is the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . Chronic activation of this pathway can trigger pathological cardiac remodeling, which may ultimately lead to heart failure .
Action Environment
The action of cAMP can be influenced by various environmental factors. For instance, in plants, cAMP is recognized as an important signaling molecule involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . This highlights the role of cAMP in plant adaptation to external stimuli .
生化分析
Biochemical Properties
Adenosine 3’,5’-cyclic monophosphate tris salt interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized from ATP in the presence of an enzyme called adenylyl cyclase . This compound is majorly used as a marker in immunochemical detection assays . It also interacts with proteins like protein kinase A (PKA), exchange factor directly activated by cyclic AMP (EPAC), and cyclic AMP responsive ion channels (CICs) .
Cellular Effects
Adenosine 3’,5’-cyclic monophosphate tris salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it is the main second messenger of the β-adrenergic receptor pathway in the heart, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation .
Molecular Mechanism
The molecular mechanism of action of Adenosine 3’,5’-cyclic monophosphate tris salt involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is controlled by two families of enzymes with opposite actions: adenylyl cyclases, which control its production, and phosphodiesterases, which control its degradation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Adenosine 3’,5’-cyclic monophosphate tris salt can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Adenosine 3’,5’-cyclic monophosphate tris salt is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
属性
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;2-amino-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O6P.C4H11NO3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;5-4(1-6,2-7)3-8/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);6-8H,1-3,5H2/t4-,6-,7-,10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDYJFNXTUHIN-MCDZGGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N6O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745613 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102029-77-6 | |
| Record name | (4aR,6R,7R,7aS)-6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)

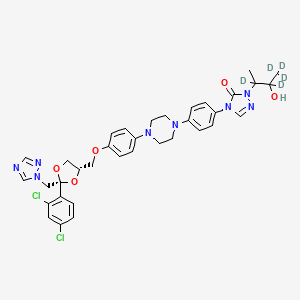
![3,4-Dihydropyrimido[5,4-d]pyrimidine](/img/structure/B562323.png)
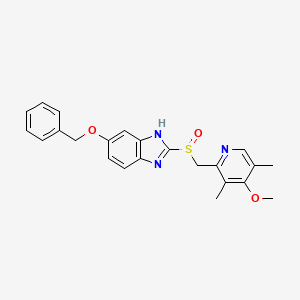
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)
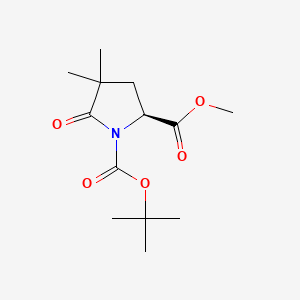
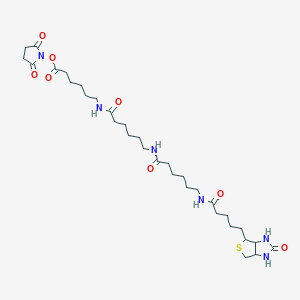
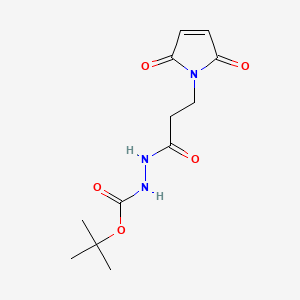
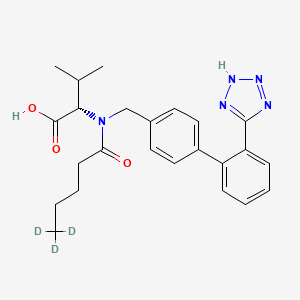
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/no-structure.png)
